![molecular formula C26H26FN3O B10884347 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of carbazole, piperazine, and fluorophenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the carbazole derivative, followed by the introduction of the piperazine moiety, and finally, the attachment of the fluorophenyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
-
Preparation of Carbazole Derivative: : The initial step involves the alkylation of carbazole with ethyl bromide to form 9-ethylcarbazole. This reaction is typically carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Introduction of Piperazine Moiety: : The next step involves the reaction of 9-ethylcarbazole with piperazine. This step is often facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere to prevent oxidation.
-
Attachment of Fluorophenyl Group: : The final step involves the acylation of the piperazine derivative with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
-
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-chlorophenyl)methanone
- {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-bromophenyl)methanone
- {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-iodophenyl)methanone
Uniqueness
The presence of the fluorophenyl group in {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs, which may exhibit different reactivity and biological activity.
特性
分子式 |
C26H26FN3O |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-10-6-4-7-20(24)22-17-19(11-12-25(22)30)18-28-13-15-29(16-14-28)26(31)21-8-3-5-9-23(21)27/h3-12,17H,2,13-16,18H2,1H3 |
InChIキー |
NBHHDLDLYXNJDR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4F)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


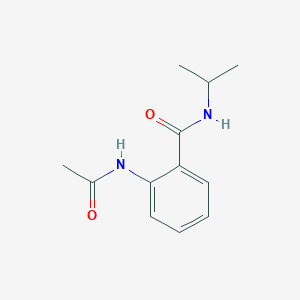
![1-[(4-Methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884272.png)
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
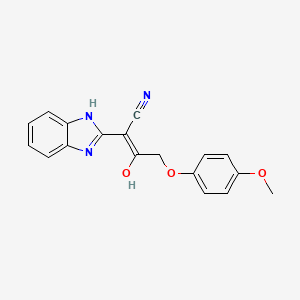
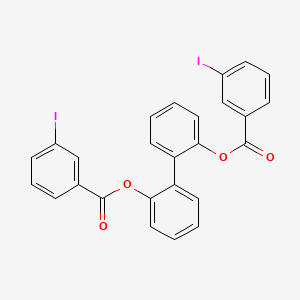
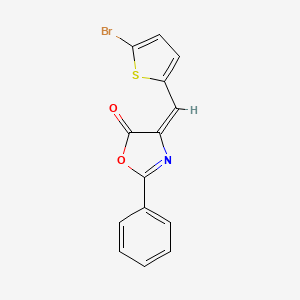
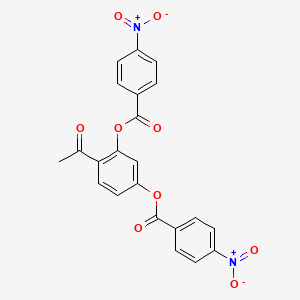
![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
